molecular formula C11H9F3O3 B1342678 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid CAS No. 58457-56-0

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid

Cat. No. B1342678
CAS RN: 58457-56-0
M. Wt: 246.18 g/mol
InChI Key: XBTRBFQQDDYMFC-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a compound that is structurally characterized by the presence of a trifluoromethylphenyl group attached to a butyric acid moiety with an oxo group at the fourth position. This structure is similar to the derivatives and analogs discussed in the provided papers, which include various substituted phenyl groups and modifications at the butyric acid segment .

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with different reagents. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could potentially be applied to the synthesis of amide derivatives of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid . Additionally, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives has been reported, which shares a similar core structure with the target compound . Another related synthesis involves the reaction of pentafluoroacetophenone with dimethyl oxalate, which could be adapted for the synthesis of trifluoromethylphenyl-substituted butyric acids .

Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid and its derivatives can be analyzed using spectroscopic methods such as NMR and IR spectroscopy, as demonstrated for similar compounds . The crystal structures of related compounds have been studied, revealing the influence of hydrogen bonding and weak interactions on the crystal packing . These studies can provide insights into the molecular conformation and intermolecular interactions of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid.

Chemical Reactions Analysis

The chemical reactivity of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid can be inferred from the reactions of structurally similar compounds. For example, the formation of complexes with transition metal ions has been observed for an analog, which suggests that the carboxylate group in the target compound could also act as a bidentate ligand . The thermal cyclization and decarbonylation reactions of related esters indicate potential pathways for the transformation of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid can be predicted based on Density Functional Theory (DFT) calculations, as performed for similar compounds . These properties include electronic structure, vibrational spectra, and thermodynamic parameters. The compound's reactivity can be assessed using descriptors such as softness, electrophilicity, and the HOMO-LUMO gap . Additionally, the paramagnetic properties and potential for ferromagnetic interactions can be explored through magnetic studies, as done for complexes of related compounds .

Scientific Research Applications

Environmental Remediation and Wastewater Treatment

One notable application area for similar compounds is in environmental remediation, particularly in treating pesticide-contaminated wastewater. The pesticide industry generates wastewater containing a range of toxic pollutants, including various phenoxy acids and derivatives. Studies have shown that biological processes, such as membrane bioreactors, and granular activated carbon can remove these compounds by 80-90%, potentially producing high-quality effluent (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt]. This suggests the importance of understanding the chemical behaviors and treatment options for related compounds in environmental contexts.

Sorption to Soils and Organic Matter

Research into the sorption of phenoxy herbicides, including compounds structurally similar to 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, to soil and organic matter, has provided insights into environmental fate and pollution management. The sorption behavior is influenced by soil properties such as pH and organic carbon content, indicating the complex interactions between such chemicals and the environment (Werner et al., 2012)[https://consensus.app/papers/sorption-phenoxy-herbicides-soil-matter-minerals-werner/b1db7c3b368653a4acc990214482e398/?utm_source=chatgpt]. Understanding these interactions helps in predicting and mitigating the environmental impact of chemical pollutants.

Biotechnological Production and Microbial Degradation

Advances in the biotechnological production of butyric acid highlight the potential for microbial pathways in synthesizing and degrading complex organic compounds (Zigová & Šturdı́k, 2000)[https://consensus.app/papers/advances-production-butyric-acid-zigová/5d707f29380756a480fefaf2c3f27d3e/?utm_source=chatgpt]. Similarly, microbial degradation studies of polyfluoroalkyl chemicals underline the potential for bioremediation strategies to address pollutants, including fluorinated compounds and their derivatives (Liu & Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt]. These areas of research may offer insights into the degradation or synthesis of compounds like 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, underscoring the role of biotechnological approaches in managing and utilizing such chemicals.

Pharmaceutical and Therapeutic Applications

While the specific therapeutic applications of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid were not directly found, research on butyric acid derivatives points to potential pharmaceutical uses. For instance, the treatment of various pathologies with butyric acid, emphasizing its role in gastrointestinal health and disease management, suggests a broad area of interest for similar compounds in therapeutic contexts (Banasiewicz et al., 2020)[https://consensus.app/papers/determination-acid-dosage-based-studies-literature-banasiewicz/66e79b121f845541893a008a9d3539e0/?utm_source=chatgpt].

Safety And Hazards

Safety data for 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid suggests that it should be handled with care. Precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTRBFQQDDYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598229
Record name 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid

CAS RN

58457-56-0
Record name 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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